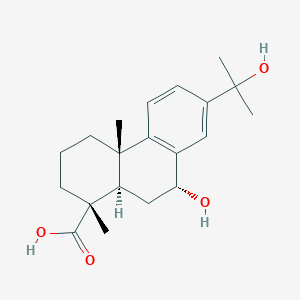

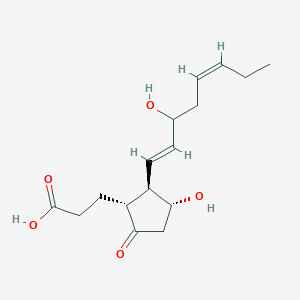

7alpha,15-Dihydroxydehydroabietic acid

Overview

Description

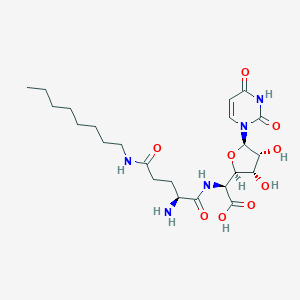

7alpha,15-Dihydroxydehydroabietic acid is a natural abietane-type diterpenoid . It is found in the caulis and leaves of Callicarpa kochiana . It is used for reference standards, pharmacological research, and as an inhibitor .

Molecular Structure Analysis

The molecular formula of 7alpha,15-Dihydroxydehydroabietic acid is C20H28O4 . Its molecular weight is 332.43 g/mol . The chemical name is (1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid .Physical And Chemical Properties Analysis

7alpha,15-Dihydroxydehydroabietic acid is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Scientific Research Applications

Cancer Research

7alpha,15-Dihydroxydehydroabietic acid: has shown promise in cancer research, particularly in the study of anti-tumor properties. It has been identified as a compound that may inhibit the promotion of angiogenesis, which is the formation of new blood vessels. This is crucial because tumors need a blood supply to grow. By inhibiting angiogenesis, this compound could potentially be used to starve tumors of nutrients and oxygen, thereby hindering their growth .

Pharmacology

In pharmacological studies, 7alpha,15-Dihydroxydehydroabietic acid has been explored for its biological activities. It’s been suggested that the compound could serve as a signaling inhibitor, impacting various biological pathways. This could make it a valuable tool for developing new drugs that target specific signaling mechanisms within the body .

Agriculture

The potential agricultural applications of 7alpha,15-Dihydroxydehydroabietic acid are linked to its biological activity. While specific studies in agriculture are limited, the compound’s role in inhibiting undesirable growth (like tumors in medical research) could translate into agricultural settings where controlling plant growth or protecting crops from pests is necessary .

Biotechnology

In biotechnological applications, 7alpha,15-Dihydroxydehydroabietic acid could be utilized in the development of bioactive materials or substances. Its cytotoxic activity may be harnessed in designing biotechnological products that require selective toxicity, such as antimicrobial coatings or treatments .

Environmental Science

The environmental science applications of 7alpha,15-Dihydroxydehydroabietic acid could involve its use as a natural compound with potential antiangiogenic properties. This might be relevant in studies looking to control invasive species or in the development of eco-friendly pest management strategies .

Material Science

In material science, 7alpha,15-Dihydroxydehydroabietic acid could contribute to the creation of new materials with specific properties, such as enhanced durability or resistance to environmental stressors. Its chemical structure could provide insights into the synthesis of novel polymers or composites .

Chemistry

Finally, in the field of chemistry, 7alpha,15-Dihydroxydehydroabietic acid is of interest due to its diterpenoid structure. It can be used to study chemical reactions, synthesis processes, and the development of new chemical compounds with potential applications across various industries .

Mechanism of Action

Target of Action

The primary target of 7alpha,15-Dihydroxydehydroabietic acid is p53 , a crucial protein that regulates the cell cycle and hence functions as a tumor suppressor .

Mode of Action

7alpha,15-Dihydroxydehydroabietic acid interacts with its target, p53, and may exhibit significant cytotoxic activity . It inhibits the promotion of angiogenesis, the process through which new blood vessels form from pre-existing vessels .

Biochemical Pathways

The compound affects several biochemical pathways. It downregulates VEGF (Vascular Endothelial Growth Factor) , p-Akt , and p-ERK signaling pathways . These pathways are critical for cell survival, proliferation, and angiogenesis. By downregulating these pathways, the compound inhibits angiogenesis .

Result of Action

As a result of its action, 7alpha,15-Dihydroxydehydroabietic acid significantly decreases cell viability, particularly in Human Umbilical Vein Endothelial Cells (HUVECs) . It also inhibits the promotion of angiogenesis .

properties

IUPAC Name |

(1R,4aS,9R,10aR)-9-hydroxy-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O4/c1-18(2,24)12-6-7-14-13(10-12)15(21)11-16-19(14,3)8-5-9-20(16,4)17(22)23/h6-7,10,15-16,21,24H,5,8-9,11H2,1-4H3,(H,22,23)/t15-,16-,19-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGYTGOYQATWBA-XNFNUYLZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(C1CC(C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC[C@@]([C@@H]1C[C@H](C3=C2C=CC(=C3)C(C)(C)O)O)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7alpha,15-Dihydroxydehydroabietic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the structural characteristics of 7α,15-Dihydroxydehydroabietic acid found in Chinese eaglewood?

A1: The research paper primarily focuses on the isolation and identification of various compounds from Chinese eaglewood, including 7α,15-Dihydroxydehydroabietic acid. While it confirms the compound's presence using spectroscopic data, it doesn't delve into detailed structural characterization like molecular formula, weight, or specific spectroscopic data. The paper indicates this compound belongs to the diterpenoid family. [] Further research is needed to elucidate its detailed structural properties.

Q2: What is the significance of finding 7α,15-Dihydroxydehydroabietic acid alongside other norditerpenoids in Chinese eaglewood?

A2: The research highlights the isolation of 7α,15-Dihydroxydehydroabietic acid along with two other norditerpenoids, 18-norpimara-8(14),15-dien-4α-ol and 18-norisopimara-8(14),15-dien-4β-ol, for the first time from Chinese eaglewood. [] This discovery adds to the body of knowledge regarding the phytochemical profile of this plant. Further research is needed to understand the potential biological activities and significance of these compounds, including 7α,15-Dihydroxydehydroabietic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B25412.png)

![N-[(2-chloro-13-phenyl-12H-benzo[d][1,3,7]benzotriazonin-6-yl)methyl]benzamide](/img/structure/B25424.png)

![6,7,8,13,14,15-Hexahydro-7,14-methanobenzo[6,7]cyclodeca[1,2-b]naphthalen-17-one](/img/structure/B25436.png)